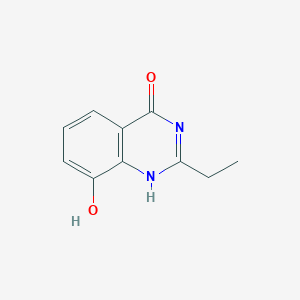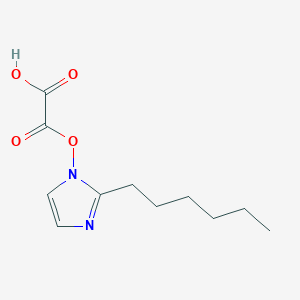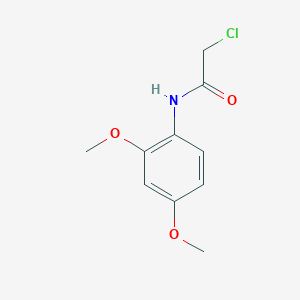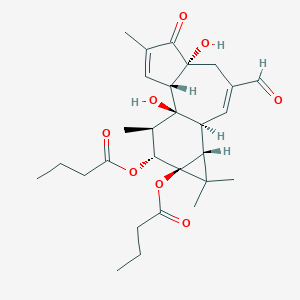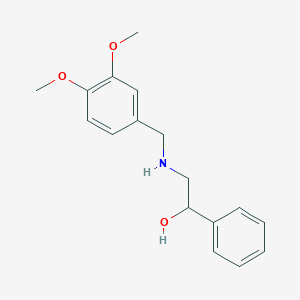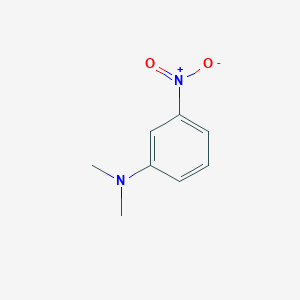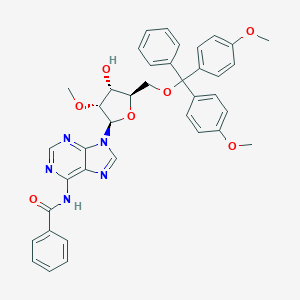
N-(9-((2R,3R,4R,5R)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-hydroxy-3-methoxytetrahydrofuran-2-yl)-9H-purin-6-yl)benzamide
Descripción general
Descripción
N-(9-((2R,3R,4R,5R)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-hydroxy-3-methoxytetrahydrofuran-2-yl)-9H-purin-6-yl)benzamide is a useful research compound. Its molecular formula is C39H37N5O7 and its molecular weight is 687.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Probing Adenylyl Cyclases with Fluorescent ATP Analog
A study conducted by Emmrich et al. (2010) developed a hydrolytically stable, fluorescent-labeled ATP analog for investigating the binding site and function of adenylyl cyclases. This compound is synthesized as a chemically and metabolically stable analog of ATP substituted with a fluorescent methylanthranoyl (MANT) residue, demonstrating its utility in studying interactions with Bacillus anthracis edema factor (EF) AC exotoxin Emmrich, T., El-Tayeb, A., Taha, H., Seifert, R., Müller, C., & Link, A. (2010). Synthesis of a hydrolytically stable, fluorescent-labeled ATP analog as a tool for probing adenylyl cyclases. Bioorganic & Medicinal Chemistry Letters, 20(1), 232-235.
Oxamide Derivatives: Hydrogen Bonding Insights
Research by Martínez-Martínez et al. (1993) explored the structure and conformation of oxamide derivatives using NMR spectroscopy. This study revealed that the dicarbonylic group in these compounds has a trans geometry, stabilized by intramolecular hydrogen bonding, and that they possess a C2 axis, providing valuable insights into the conformational behavior of such systems Martínez-Martínez, F., Ariza-Castolo, A., Tlahuext, H., Tlahuextl, M., & Contreras, R. (1993). 1H, 13C, 15N, 2D and variable temperature NMR study of the role of hydrogen bonding in the structure and conformation of oxamide derivatives. Journal of The Chemical Society-Perkin Transactions 1, 1481-1485.
Synthesis and Tautomerism of N-Methoxy-9-methyl-9H-purin-6-amines
A study by Roggen and Gundersen (2008) focused on the synthesis of N-methoxy-9-methyl-9H-purin-6-amines with various 2-position substituents, observing significant variations in the amino/imino tautomer ratio. This research contributes to the understanding of tautomerism and its influence on chemical reactions and product formation Roggen, H., & Gundersen, L. (2008). Synthetic Studies Directed towards Agelasine Analogs -Synthesis, Tautomerism, and Alkylation of 2-Substituted N-Methoxy-9-methyl-9H-purin-6-amines. European Journal of Organic Chemistry, 2008, 5099-5106.
Mecanismo De Acción
Target of Action
The primary target of N6-Benzoyl-5’-(Dimethoxytrityl)-2’-O-Methyladenosine, a purine nucleoside analog, is the DNA synthesis process in cells . It specifically targets indolent lymphoid malignancies, which are a type of cancer that grows slowly .
Mode of Action
N6-Benzoyl-5’-(Dimethoxytrityl)-2’-O-Methyladenosine interacts with its targets by inhibiting DNA synthesis . This inhibition occurs because the compound can incorporate into the DNA chain during replication, causing premature termination .
Biochemical Pathways
The affected biochemical pathway is the DNA replication pathway. By inhibiting DNA synthesis, the compound disrupts the normal cell cycle, preventing the cell from entering the next stage of division . This disruption can lead to cell death, particularly in cancer cells that divide rapidly .
Pharmacokinetics
Like other nucleoside analogs, it is likely to be absorbed in the gut, distributed throughout the body, metabolized in the liver, and excreted in the urine . Its bioavailability would be influenced by these ADME (Absorption, Distribution, Metabolism, Excretion) properties.
Result of Action
The result of the compound’s action is the induction of apoptosis, or programmed cell death . By inhibiting DNA synthesis, the compound triggers a series of events that lead to the activation of enzymes called caspases, which dismantle the cell from within . This can lead to the shrinkage of tumors in patients with indolent lymphoid malignancies .
Action Environment
The action, efficacy, and stability of N6-Benzoyl-5’-(Dimethoxytrityl)-2’-O-Methyladenosine can be influenced by various environmental factors. These may include the presence of other drugs, the patient’s overall health status, genetic factors that affect drug metabolism, and the presence of resistance mechanisms in cancer cells
Propiedades
IUPAC Name |
N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]purin-6-yl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H37N5O7/c1-47-29-18-14-27(15-19-29)39(26-12-8-5-9-13-26,28-16-20-30(48-2)21-17-28)50-22-31-33(45)34(49-3)38(51-31)44-24-42-32-35(40-23-41-36(32)44)43-37(46)25-10-6-4-7-11-25/h4-21,23-24,31,33-34,38,45H,22H2,1-3H3,(H,40,41,43,46)/t31-,33-,34-,38-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SARHDAQOZNKZCC-CJEGOSRCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(C(OC1N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)COC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H]1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)COC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H37N5O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
687.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


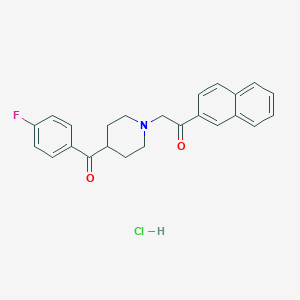
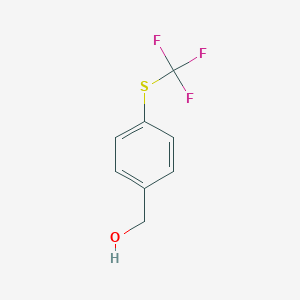
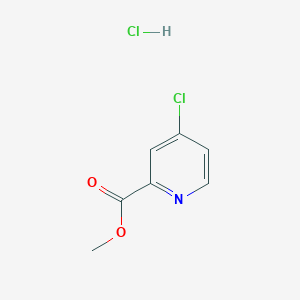
![rac-2-(2-Chlorophenyl)-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetonitrile](/img/structure/B17520.png)
